Frovatriptan succinate is a synthetic compound classified as a tryptamine derivative. [] It is primarily recognized for its role as a selective agonist of the serotonin (5-HT) receptor subtypes 5-HT1B and 5-HT1D. [, ] In scientific research, frovatriptan succinate serves as a valuable tool for investigating the physiological and pharmacological roles of these serotonin receptor subtypes.
The synthesis of frovatriptan succinate involves several key steps:
These processes are designed to maximize yield and purity while minimizing impurities and degradation products.
Frovatriptan succinate monohydrate possesses a complex molecular structure characterized by multiple functional groups:
The structural representation can be described using various notations:
Frovatriptan succinate participates in several chemical reactions relevant to its pharmacological activity:
The compound's stability and reactivity are influenced by factors such as pH and temperature during storage and formulation.
Frovatriptan acts primarily as an agonist at the 5-hydroxytryptamine receptor subtypes 1B and 1D:
The pharmacokinetic profile shows that after administration, frovatriptan has a half-life of approximately 26 hours and is primarily eliminated through hepatic metabolism .
Frovatriptan succinate monohydrate exhibits several notable physical and chemical properties:
Key parameters include:
Frovatriptan succinate monohydrate is primarily used in clinical settings for:
Additionally, ongoing studies continue to evaluate its efficacy in various formulations aimed at improving patient compliance and therapeutic outcomes.
Frovatriptan succinate monohydrate is a molecular complex comprising the active pharmaceutical ingredient frovatriptan (a selective serotonin receptor agonist), succinic acid as a counterion, and a single water molecule of hydration. Its systematic chemical name is (3R)-3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide succinate monohydrate, reflecting its stereospecific configuration and multicomponent nature [9] [10]. The compound crystallizes with an empirical formula of C₁₈H₂₅N₃O₆, corresponding to the sum of C₁₄H₁₇N₃O (frovatriptan free base), C₄H₆O₄ (succinic acid), and H₂O (water of hydration) [3] [5]. This yields a molecular weight of 379.41 g/mol, as consistently documented across pharmacological and chemical databases [3] [8] [9].
The core structure features a tetrahydrocarbazole scaffold with critical functional groups: a primary carboxamide at the C6 position and a secondary methylamine at the C3 position of the carbazole ring system [2] [6]. X-ray crystallographic analysis confirms the R-enantiomeric configuration at the C3 chiral center, a stereochemical requirement for its pharmacological activity [5] [6]. The protonated tertiary amine of frovatriptan forms an ionic bond with one carboxylate group of succinate, while the second carboxylic acid remains unionized, creating a mono-succinate salt. The crystalline lattice incorporates one water molecule per frovatriptan succinate pair through hydrogen bonding networks [9].
Table 1: Fundamental Molecular Properties of Frovatriptan Succinate Monohydrate
Property | Value | Reference |
---|---|---|
Empirical Formula | C₁₈H₂₅N₃O₆ | [9] |
Molecular Weight | 379.41 g/mol | [3] |
CAS Registry Number | 158930-17-7 | [3] |
Stereochemistry | (R)-configuration at C3 | [6] |
Salt Stoichiometry | 1:1 (base:succinate) | [2] |
Hydration State | Monohydrate | [10] |
Solubility Profile: Frovatriptan succinate monohydrate exhibits pH-dependent solubility attributable to the ionizable tertiary amine (pKₐ ≈ 9.0) and the carboxylic acid groups of succinate. It demonstrates high aqueous solubility (>50 mg/mL) in acidic conditions (pH < 4) due to salt dissolution and protonation of the amine. Solubility decreases significantly in neutral to alkaline media (pH 7–9), where the free base predominates [6]. In organic solvents, it displays moderate solubility in methanol and ethanol but low solubility in apolar solvents like hexane, toluene, or ethyl acetate [2] [6]. This behavior directly influences formulation design, necessitating pH control for oral dosage forms.
Stability Behavior: Forced degradation studies reveal that frovatriptan succinate monohydrate undergoes hydrolysis under acidic and alkaline conditions, oxidation under peroxidative stress, and thermal degradation at elevated temperatures [4]. Acidic hydrolysis primarily cleaves the carboxamide group to carboxylic acid, while alkaline conditions promote ring deformation. Oxidative stress with hydrogen peroxide generates N-oxide and hydroxylated derivatives at the carbazole ring [4]. The compound remains stable under photolytic stress, indicating no significant light-induced decomposition pathways. Solid-state stability studies indicate that dehydration occurs above 80°C, followed by decomposition of the anhydrous form above 150°C [10].
Hydration State Significance: The monohydrate form demonstrates superior crystallinity and stability compared to anhydrous forms. The water molecule stabilizes the crystal lattice through hydrogen bonding between the succinate anion and frovatriptan cation. Accelerated stability testing (40°C/75% RH) confirms that the monohydrate resists deliquescence and maintains crystallinity under high humidity, making it the preferred form for pharmaceutical development [6] [10].
Table 2: Stability Profile Under Stress Conditions
Stress Condition | Degradation Products Formed | Vulnerability |
---|---|---|
Acidic Hydrolysis (0.1N HCl) | Carboxylic acid derivative (DP1) | High |
Alkaline Hydrolysis (0.1N NaOH) | Ring-opened products (DP2, DP3) | High |
Oxidative Stress (3% H₂O₂) | N-Oxide, hydroxylated derivatives | Moderate |
Thermal Stress (80°C) | Dehydrated form, decarboxylated products | Moderate–High |
Photolytic Stress (1.2 million lux) | No significant degradation | Low |
Humidity (75% RH, 40°C) | No degradation (stable monohydrate) | Low |
Data compiled from forced degradation studies [4] [6]
Step 1: 6-Cyano-1,2,3,4-tetrahydrocarbazole → Reduction to aldehyde intermediateStep 2: Stereoselective reductive amination with CH₂O/CH₃NH₂ → (R)-6-cyano-3-methylaminotetrahydrocarbazoleStep 3: Selective hydrolysis of nitrile to carboxamide → Frovatriptan free baseStep 4: Salt formation with succinic acid in aqueous solvent → Crystallization as monohydrate [6]
Alternative approaches include resolving racemic mixtures using chiral auxiliaries, but the catalytic asymmetric route predominates due to higher atom economy [2]. The final succinate salt formation occurs in ethanol-water mixtures, where stoichiometric succinic acid reacts with frovatriptan free base. Crystallization below 30°C yields the thermodynamically stable monohydrate form [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7